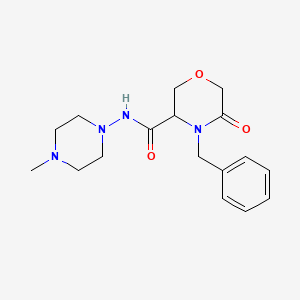

4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide

Description

4-Benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine-3-carboxamide core substituted with a benzyl group at position 4 and a 4-methylpiperazinyl group at the carboxamide nitrogen. The 4-methylpiperazine substituent may enhance solubility and bioavailability compared to purely aromatic substituents, though empirical validation is required.

Properties

IUPAC Name |

4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-19-7-9-20(10-8-19)18-17(23)15-12-24-13-16(22)21(15)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBVCGYWTQZPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Morpholine Ring Formation: The morpholine ring can be formed by reacting diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

Coupling Reactions: The final compound is obtained by coupling the benzyl group, piperazine ring, and morpholine ring through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or piperazine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional differences from related derivatives are analyzed below.

Substituent Variations and Physicochemical Properties

Table 1: Key Properties of Analogs vs. Target Compound

*Estimated based on chlorobenzyl’s higher lipophilicity.

†Predicted using fragment-based methods.

‡Estimated from furan’s moderate polarity.

§Calculated from formula C19H24N4O3.

¶Predicted reduction due to piperazine’s basicity.

Key Observations:

Lipophilicity (logP):

- The target compound’s 4-methylpiperazinyl group likely reduces logP compared to chlorobenzyl (logP ~2.5) and methylbenzyl (logP 1.96) analogs, as piperazine introduces basicity and water solubility .

- BG15019’s furan-pyridazine substituent may slightly increase logP due to aromatic stacking but remains lower than chlorobenzyl derivatives .

Polar Surface Area (PSA):

Pharmacological Implications

- Target Selectivity: Piperazine-containing compounds often exhibit affinity for CNS targets (e.g., serotonin receptors) due to their ability to cross the blood-brain barrier. In contrast, benzyl-substituted analogs may favor peripheral targets .

- Metabolic Stability: The methyl group on the piperazine may mitigate oxidative metabolism compared to unmasked secondary amines, prolonging half-life .

Biological Activity

4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a morpholine ring, a piperazine moiety, and a benzyl group. Its molecular formula is , with a molecular weight of approximately 332.40 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which could lead to anticancer effects.

- Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways associated with disease processes.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer drug candidate.

- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

| Study Type | Activity | Findings |

|---|---|---|

| In vitro Anticancer | Cell Viability | Significant reduction in viability of cancer cell lines at varying doses |

| Antimicrobial | Bacterial Inhibition | Effective against both Gram-positive and Gram-negative bacteria |

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups. This uniqueness may confer distinct reactivity patterns and biological activities.

| Compound | Unique Features |

|---|---|

| 4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine | Anticancer and antimicrobial properties |

| 4-benzyl-N-(4-methoxyphenyl)piperazine | Primarily studied for central nervous system effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide?

- Methodology : Multi-step synthesis involving coupling reactions between morpholine-3-carboxamide derivatives and 4-methylpiperazine. Key steps include:

- Amide bond formation : Use of coupling agents like HATU or EDCI with DMF as a solvent .

- Piperazine substitution : Reacting the intermediate with 4-methylpiperazine under reflux in THF or dichloromethane .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., from MeOH/EtOAc) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

- Analytical workflow :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the morpholine and piperazine moieties (e.g., δ 3.2–3.8 ppm for piperazine protons) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 401.2) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary challenges in optimizing reaction yields for this compound?

- Key issues :

- Steric hindrance : The benzyl group may reduce reactivity; use of bulky base (e.g., DIPEA) improves coupling efficiency .

- Byproduct formation : Competing N-alkylation of piperazine can occur; controlled stoichiometry (1:1.2 molar ratio) minimizes this .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved for this compound?

- Approach :

- Receptor binding assays : Use radioligand displacement studies (e.g., D3 receptor binding, IC₅₀ determination) to validate target engagement .

- Pharmacokinetic profiling : Assess bioavailability and brain penetration in rodent models; rapid clearance (t₁/₂ < 2 hr) may explain efficacy gaps .

- Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Q. What strategies are effective for structural optimization to enhance metabolic stability?

- Modifications :

- Linker variation : Replace benzyl with a cyclopropyl group to reduce CYP450-mediated oxidation .

- Piperazine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to slow hepatic metabolism .

- Validation : In vitro microsomal stability assays (human/rat liver microsomes) and in vivo PK studies .

Q. How can discrepancies in biological activity across cell lines be addressed?

- Hypothesis testing :

- Cell-specific factors : Compare expression levels of target receptors (e.g., via Western blot) .

- Membrane permeability : Use Caco-2 assays to evaluate transport efficiency; logP > 2.5 improves uptake .

- Off-target profiling : Kinase inhibition panels (e.g., Eurofins Cerep) to identify confounding interactions .

Key Research Recommendations

- Prioritize metabolite identification to clarify discrepancies between in vitro and in vivo data .

- Explore prodrug strategies (e.g., esterification of the carboxamide) to improve oral bioavailability .

- Conduct crystallographic studies to resolve ambiguities in piperazine-morpholine conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.